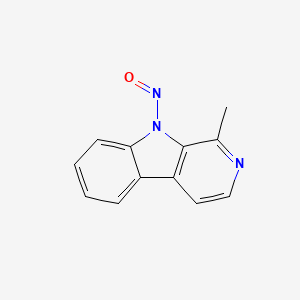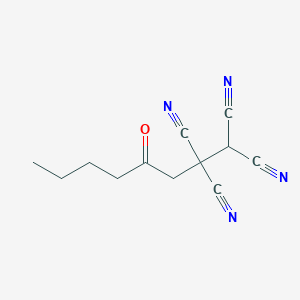
9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- is a heterocyclic compound with a complex structure that includes both indole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- typically involves the nitration of 1-methyl-9H-pyrido(3,4-b)indole. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow nitration, which allows for better control over reaction conditions and yields. This method also reduces the risk of hazardous by-products and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like bromine or chlorine.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- is used as a building block for the synthesis of more complex molecules.
Biology
This compound has been studied for its potential neurotoxic effects. It has been found to induce tremors in animal models, making it a valuable tool for studying neurological disorders such as essential tremor .
Medicine
In medicine, 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- is being investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its unique chemical properties allow for the creation of vibrant and stable colors .
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- involves its interaction with various molecular targets in the body. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the enzyme monoamine oxidase, which plays a role in the regulation of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-pyrido(3,4-b)indole: This compound is structurally similar but lacks the nitroso group.
9H-Pyrido(3,4-b)indole: This compound is the parent structure without the methyl and nitroso groups.
Uniqueness
The presence of the nitroso group in 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- gives it unique chemical and biological properties. This group allows for specific interactions with biological targets, making it more potent in certain applications compared to its analogs .
Properties
| 90540-35-5 | |
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-methyl-9-nitrosopyrido[3,4-b]indole |
InChI |
InChI=1S/C12H9N3O/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)15(12)14-16/h2-7H,1H3 |
InChI Key |
PEGLIYCYNNJUEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=CC=CC=C23)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Bromoethoxy)ethyl]benzene](/img/no-structure.png)


![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)

